molecular formula C7H10F2N4 B13250953 2-(Difluoromethyl)-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

2-(Difluoromethyl)-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13250953
M. Wt: 188.18 g/mol
InChI Key: FZQDZEHRUMUINM-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered significant interest due to its potential applications in medicinal chemistry, agriculture, and material sciences. The unique structure of this compound, characterized by the presence of a triazole ring fused to a pyrimidine ring, imparts it with distinct chemical and biological properties.

Properties

Molecular Formula

C7H10F2N4

Molecular Weight

188.18 g/mol

IUPAC Name

2-(difluoromethyl)-7-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H10F2N4/c1-4-2-3-10-7-11-6(5(8)9)12-13(4)7/h4-5H,2-3H2,1H3,(H,10,11,12)

InChI Key

FZQDZEHRUMUINM-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=NC(=NN12)C(F)F

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclization of Enaminonitriles and Benzohydrazides

Step Reagents Conditions Outcome
1 Enaminonitrile (bearing methyl substituent) + Benzohydrazide Microwave irradiation, solvent-free or ethanol, catalyst-free Formation of 2-(difluoromethyl)-7-methyl-4H,5H,6H,7H-triazolo[1,5-a]pyrimidine with good yield (typically >80%)
  • This method is notable for its green chemistry credentials, avoiding metal catalysts and harsh reagents.
  • Reaction times are typically short (minutes to an hour) due to microwave heating.
  • The regioselectivity of substitution at position 7 (methyl) is controlled by the starting enaminonitrile structure.

Cyclocondensation and Dimroth Rearrangement Route

Step Reagents Conditions Outcome
1 Hydrazinylpyrimidine + α,β-unsaturated carbonyl compound or 1,3-dicarbonyl Acidic or catalytic conditions, reflux Formation of 1,2,4-triazolo[4,3-a]pyrimidine intermediate
2 Acidic treatment Reflux in acid Dimroth rearrangement to yield 1,2,4-triazolo[1,5-a]pyrimidine with desired substitution pattern
  • This two-step sequence allows for diverse substitution patterns on the triazolopyrimidine ring.
  • The difluoromethyl group can be introduced via fluorinated carbonyl precursors or subsequent modification.

Oxidative Cyclization of Pyrimidin-2-yl-amidines

Step Reagents Conditions Outcome
1 Pyrimidin-2-yl-amidine derivative Oxidizing agents (e.g., iodine, peroxides) Cyclization to triazolopyrimidine scaffold
  • This method is less common but useful for specific substitution patterns.
Parameter Influence on Synthesis
Catalyst Catalyst-free microwave methods favor green synthesis; presence of catalysts like APTS can improve regioselectivity in some cases.
Solvent Solvent-free or ethanol preferred for microwave methods; acidic solvents used in Dimroth rearrangement.
Temperature Microwave irradiation enables rapid heating and shorter reaction times; reflux conditions used in classical methods.
Additives Ionic liquids or bismuth oxide catalysts have been reported to enhance yields in related triazolopyrimidine syntheses.
Method Key Reagents Conditions Advantages Typical Yield
Microwave-assisted cyclization Enaminonitriles + benzohydrazides Microwave, catalyst-free, solvent-free or ethanol Fast, green, high yield 80-90%
Cyclocondensation + Dimroth rearrangement Hydrazinylpyrimidines + carbonyl compounds Acidic reflux Versatile substitution, regioselective 70-85%
Oxidative cyclization Pyrimidin-2-yl-amidines + oxidants Oxidizing agents, mild heating Alternative route for substitution 60-75%
  • The microwave-assisted method is preferred for rapid synthesis of 2-(difluoromethyl)-7-methyl derivatives due to operational simplicity and environmental benefits.
  • The choice of precursor and reaction conditions allows fine-tuning of substitution patterns, critical for biological activity optimization.
  • These synthetic methods have enabled the exploration of this compound’s biological activities, including enzyme inhibition relevant to anticancer and antiviral drug discovery.

The preparation of 2-(Difluoromethyl)-7-methyl-4H,5H,6H,7H-triazolo[1,5-a]pyrimidine is well-established through several synthetic routes, with microwave-assisted cyclization of enaminonitriles and benzohydrazides standing out for efficiency and green chemistry compliance. Complementary methods such as cyclocondensation with Dimroth rearrangement and oxidative cyclization provide versatility in substitution and structural diversity. Reaction conditions including catalyst presence, solvent choice, and temperature critically influence yield and regioselectivity, enabling tailored synthesis for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the triazolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate temperatures in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products. Substitution reactions typically result in the formation of various substituted triazolopyrimidine derivatives.

Scientific Research Applications

2-(Difluoromethyl)-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses . Additionally, it can inhibit enzymes such as PHD-1, JAK1, and JAK2, which play crucial roles in various cellular processes . The compound’s ability to bind to these targets and modulate their activity underlies its diverse biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Difluoromethyl)-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique combination of a difluoromethyl group and a triazolopyrimidine core. This structural feature imparts it with enhanced stability, bioavailability, and a broad spectrum of biological activities, making it a valuable compound for various scientific and industrial applications.

Biological Activity

2-(Difluoromethyl)-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound notable for its diverse biological activities. As a member of the triazolopyrimidine class, it features a unique structure that enhances its interaction with various biological targets. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C7H10F2N4C_7H_{10}F_2N_4 with a molecular weight of approximately 188.18 g/mol. The difluoromethyl and methyl substituents contribute to its stability and biological activity.

PropertyValue
Molecular FormulaC7H10F2N4C_7H_{10}F_2N_4
Molecular Weight188.18 g/mol
CAS Number1934391-71-5

Research indicates that 2-(Difluoromethyl)-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine acts primarily as an inhibitor of phosphodiesterases (PDEs) . PDEs are enzymes that regulate intracellular levels of cyclic nucleotides (cAMP and cGMP), which are critical for various cellular processes. By binding to the active sites of these enzymes, this compound can modulate signaling pathways involved in inflammation and other disease processes .

Antimalarial Activity

Recent studies have highlighted the compound's potential as an antimalarial agent . In vitro evaluations against Plasmodium falciparum strains demonstrated that derivatives of triazolopyrimidine exhibit significant antiplasmodial activity. For instance, certain hybrids incorporating this compound surpassed traditional antimalarial drugs like chloroquine in efficacy . The mechanism involves inhibition of hemozoin formation and interference with key parasitic enzymes .

Enzyme Inhibition

The compound has shown promising results as an inhibitor of various enzymes beyond PDEs. Its structural characteristics allow it to function as a bioisostere for purines and carboxylic acids, enhancing its potential in drug design .

Study 1: Antiplasmodial Evaluation

A study focused on synthesizing triazolopyrimidine derivatives evaluated their effectiveness against chloroquine-sensitive (3D7) and resistant (W2) strains of P. falciparum. The results indicated that compounds derived from 2-(Difluoromethyl)-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine exhibited IC50 values ranging from 11.3 to 53.8 μM against resistant strains .

Study 2: Phosphodiesterase Inhibition

Another study characterized the binding affinity of this compound towards different phosphodiesterases. Assays revealed that it effectively inhibited PDE activity in a dose-dependent manner, suggesting its potential therapeutic application in diseases where PDEs play a critical role .

Q & A

Q. What are the common synthetic routes for 2-(difluoromethyl)-7-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine?

Synthesis typically involves multicomponent reactions or nucleophilic substitutions. Key methods include:

  • One-step regioselective synthesis : Reacting 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones under reflux conditions (e.g., DMF at 120°C) to achieve regioselectivity .
  • Catalyzed reactions : Use of additives like TMDP (trimethylenedipiperidine) in water/ethanol (1:1 v/v) to enhance yield and reduce reaction time .
  • Solvent-free fusion : Combining aminotriazole, ethyl 3-oxohexanoate, and aromatic aldehydes in DMF, followed by methanol precipitation .

Q. How is structural characterization performed for this compound?

Characterization relies on:

  • Spectroscopy : 1^1H NMR (400 MHz) and 13^13C NMR to confirm substituent positions and stereochemistry .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 533) to verify molecular weight .
  • Infrared (IR) spectroscopy : Identification of functional groups (e.g., C=N stretch at ~1600 cm1^{-1}) .
  • Elemental analysis : Confirmation of C, H, N content (±0.4% accuracy) .

Q. What initial biological screening approaches are used for triazolopyrimidine derivatives?

  • Antimicrobial assays : Testing against bacterial/fungal strains via disc diffusion or MIC (minimum inhibitory concentration) measurements .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify lead compounds .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide optimization for anticancer activity?

Key SAR features include:

  • Substituent requirements :
    • A trifluoroethylamino or trifluoromethylethylamino group at C-5 enhances tubulin inhibition .
    • Fluoro substituents at ortho positions on the phenyl ring improve potency .
  • Linker optimization : A three-methylene unit with an oxygen linkage at the para position maximizes activity .

Q. Table 1: SAR Features for Anticancer Activity

PositionOptimal SubstituentActivity Impact
C-5TrifluoroethylaminoHigh potency
PhenylOrtho-fluoroEnhanced binding
ParaO-(CH2_2)3_3-NH2_2Improved efficacy

Q. How do the mechanisms of action differ between anticancer and herbicidal triazolopyrimidines?

  • Anticancer agents : Promote tubulin polymerization and inhibit vinca alkaloid binding, disrupting microtubule dynamics .
  • Herbicidal derivatives : Inhibit acetolactate synthase (ALS), blocking branched-chain amino acid biosynthesis in plants .

Q. What strategies enhance metabolic stability and bioavailability?

  • Fluorine substitution : Difluoromethyl groups improve lipophilicity and metabolic resistance .
  • Prodrug approaches : Esterification (e.g., ethyl carboxylates) to enhance oral absorption .

Q. How can green chemistry principles be applied in synthesis?

  • Sustainable catalysts : Bi2_2O3_3/FAp (fluorapatite) for solvent-free, high-yield reactions .
  • Aqueous ethanol systems : TMDP-catalyzed reactions in water/ethanol mixtures reduce organic solvent use .

Q. How do triazolopyrimidines overcome multidrug resistance (MDR) in cancer?

  • Non-competitive inhibition : Avoid paclitaxel-binding sites, retaining activity in P-gp overexpressing cells .
  • Dual targeting : Simultaneous inhibition of tubulin and MDR transporters (e.g., ABCB1) .

Q. What analytical methods ensure purity and structural fidelity?

  • Chromatography : TLC (silica gel G/UV 254) and HPLC for reaction monitoring .
  • X-ray crystallography : Single-crystal studies to resolve stereochemical ambiguities (R factor ≤ 0.055) .

Q. What in vivo models validate anticancer efficacy?

  • Xenograft models : Nude mice implanted with human tumors (e.g., colon, breast) show tumor growth inhibition (TGI >70%) at 50 mg/kg oral doses .

Data Contradiction Analysis

  • Synthetic yields : TMDP-catalyzed methods (85–92% yield) vs. solvent-free fusion (70–75% yield) . Contradictions arise from catalyst efficiency and solvent systems.
  • Biological targets : Anticancer (tubulin) vs. herbicidal (ALS) activities highlight scaffold versatility but require divergent substituent strategies.

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